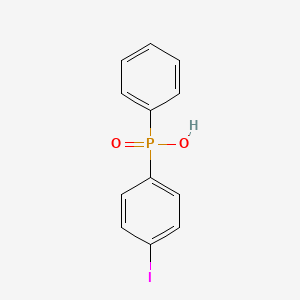

(4-Iodophenyl)phenylphosphinic acid

Description

Significance of Organophosphorus Compounds in Chemical Synthesis and Materials Science

Organophosphorus compounds, a diverse class of molecules containing a phosphorus-carbon bond, are of paramount importance in numerous scientific and industrial fields. ysxbcn.com Their applications are extensive, ranging from medicinal and agricultural chemistry to organic synthesis and materials science. researchgate.net In the realm of synthesis, organophosphorus reagents are indispensable. For instance, phosphines serve as critical ligands in metal-catalyzed cross-coupling reactions, which are fundamental to the construction of complex organic molecules. researchgate.net Furthermore, phosphonates are widely utilized in variations of the Wittig reaction to form alkenes. researchgate.net

In materials science, the unique properties of organophosphorus compounds are harnessed to create materials with enhanced functionalities. Their inherent fire-retardant properties, often accompanied by low smoke and toxicity, make them environmentally favorable additives for polymers. researchgate.net Additionally, the strong coordinating ability of the phosphoryl (P=O) group with metal ions has led to their use as effective metal extractants in hydrometallurgy. researchgate.netunl.edu

Overview of Phosphinic Acids as a Class of P(V) Compounds

Phosphinic acids, with the general formula R₂P(O)OH, are a specific class of organophosphorus compounds where the phosphorus atom is in the +5 oxidation state (P(V)). ysxbcn.comnih.gov These compounds are characterized by two organic substituents and one hydroxyl group attached to the phosphoryl core. Structurally and in terms of acidity, phosphinic acids are often considered intermediate between the more acidic phosphonic acids (RP(O)(OH)₂) and carboxylic acids (RCOOH). unl.edu This unique positioning influences their coordination chemistry and physical properties. unl.edu The presence of two direct P-C bonds distinguishes them from phosphonic and phosphoric acids, impacting their stability and reactivity. nih.gov

Unique Chemical Properties Conferred by Aryl and Haloaryl Substituents in Phosphinic Acids

The nature of the organic substituents (R groups) on the phosphorus atom significantly modulates the properties of phosphinic acids. When the substituents are aryl groups, the resulting diarylphosphinic acids exhibit distinct electronic and steric characteristics. The aromatic rings can influence the acidity of the P-OH group and participate in π-stacking interactions, which can be exploited in the design of supramolecular structures and functional materials. Arylphosphinic acids are key building blocks and ligands for coordination polymers and catalysts. unl.eduacs.org

The introduction of a halogen atom onto the aryl ring, creating a haloaryl substituent, further refines these properties. Halogens, being electronegative, can alter the electronic density at the phosphorus center, thereby influencing the acid's pKa and its coordination behavior with metal ions. The presence of a heavy halogen like iodine also introduces the potential for halogen bonding, a non-covalent interaction that can direct crystal packing and molecular assembly. Furthermore, the carbon-iodine bond serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions, making haloaryl phosphinic acids valuable intermediates in the synthesis of more complex molecules. ontosight.ai

Research Landscape and Knowledge Gaps for (4-Iodophenyl)phenylphosphinic Acid

The research landscape for arylphosphinic acids is well-established, with numerous studies on their synthesis, properties, and applications. unl.eduacs.org However, a detailed investigation into specific, substituted derivatives like this compound reveals significant knowledge gaps. A survey of the scientific literature indicates a notable lack of dedicated research focused on the synthesis, characterization, and application of this particular compound.

Physicochemical and Spectroscopic Data

Due to the limited research available, the data for this compound is primarily sourced from chemical suppliers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 54185-74-9 | echemi.com |

| Molecular Formula | C₁₂H₁₀IO₂P | echemi.com |

| Molecular Weight | 344.08 g/mol | echemi.com |

| Exact Mass | 343.94631 g/mol | echemi.com |

| Appearance | Not Reported | |

| Melting Point | Not Reported | |

| Boiling Point | Not Reported | |

| pKa | Not Reported |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source |

| ¹H NMR | Data not available in literature. | |

| ¹³C NMR | Data not available in literature. | |

| ³¹P NMR | Data not available in literature. | |

| IR Spectroscopy | Data not available in literature. | |

| Mass Spectrometry | Data not available in literature. |

Table 3: Crystallographic Data for this compound

| Parameter | Value | Source |

| Crystal System | Data not available in literature. | |

| Space Group | Data not available in literature. | |

| Unit Cell Dimensions | Data not available in literature. |

Properties

IUPAC Name |

(4-iodophenyl)-phenylphosphinic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10IO2P/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-9H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYFQAPPCKSFKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)I)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10IO2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40969142 | |

| Record name | (4-Iodophenyl)phenylphosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40969142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54185-74-9 | |

| Record name | NSC140293 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Iodophenyl)phenylphosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40969142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rare chemical library compound - solid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Iodophenyl Phenylphosphinic Acid and Analogues

Strategies for Carbon-Phosphorus Bond Formation in Arylphosphinic Acid Synthesis

The creation of the C-P bond is a cornerstone of organophosphorus chemistry. For arylphosphinic acids, several robust methods have been developed, each with distinct advantages and substrate scopes. These methods primarily include direct arylation, phosphinylation of aryl halides, and the use of organometallic reagents.

Direct C-H arylation has emerged as an atom-efficient and environmentally conscious method for forming C-C bonds, and its principles are being extended to C-P bond formation. rsc.org This approach involves the activation of a C-H bond on an aromatic ring and its subsequent coupling with a phosphorus-containing species, circumventing the need for pre-functionalized starting materials. rsc.org While still a developing area for phosphinic acid synthesis, transition-metal catalysis, often employing palladium or iridium, is a key enabler for these transformations. rsc.orgnih.gov The reaction typically proceeds via a catalytic cycle that involves C-H activation of the arene, followed by coupling with a P-H compound like hypophosphorous acid or its derivatives. This method offers a more streamlined synthetic route compared to traditional cross-coupling reactions that require halogenated or organometallic precursors.

The cross-coupling of aryl halides with P-H containing compounds is one of the most prevalent and well-established methods for synthesizing arylphosphinic acids and their derivatives. purdue.edu These reactions, often catalyzed by transition metals like palladium or copper, provide a reliable means to form the C-P bond. purdue.eduorganic-chemistry.org

Palladium-catalyzed reactions, often referred to as Hirao cross-coupling reactions, are particularly effective. nih.gov They typically involve the coupling of an aryl halide (iodide, bromide, or triflate) with a source of phosphorus such as hypophosphorous acid, phosphinates, or secondary phosphine (B1218219) oxides. organic-chemistry.orgresearchgate.net The use of various palladium catalysts and ligands allows for the reaction to proceed under mild conditions with good to excellent yields. organic-chemistry.org

Copper-catalyzed P-arylation offers a cost-effective alternative to palladium-based systems. organic-chemistry.org Using inexpensive copper salts and ligands like proline or pipecolinic acid, a variety of aryl halides can be coupled with P-H compounds to furnish arylphosphinates and related structures. organic-chemistry.org

The Michaelis-Arbuzov reaction is a classic method for C-P bond formation, though its traditional application is more focused on the reaction of alkyl halides with phosphites to form phosphonates. chinesechemsoc.orgchinesechemsoc.org The analogous reaction with aryl halides is generally more challenging and often requires transition metal catalysis to proceed efficiently, blurring the lines with Hirao-type cross-coupling reactions. organic-chemistry.org

| Reaction Type | Catalyst/Reagents | Substrates | Key Features |

| Palladium-Catalyzed Cross-Coupling | Pd(0) or Pd(II) complexes, Ligands (e.g., phosphines) | Aryl halides (I, Br, OTf), Hypophosphorous acid/esters | High efficiency, mild conditions, broad substrate scope. organic-chemistry.orgresearchgate.net |

| Copper-Catalyzed P-Arylation | Cu(I) or Cu(II) salts, Ligands (e.g., proline) | Aryl halides, P-H compounds (phosphonates, phosphinates) | Cost-effective, good for various arylphosphorus compounds. organic-chemistry.org |

| Transition-Metal-Catalyzed Michaelis-Arbuzov | Transition metal catalysts | Aryl halides, P(III) nucleophiles | Overcomes harsh conditions of traditional Arbuzov reactions for aryl substrates. organic-chemistry.org |

This table provides an interactive summary of common phosphinylation reactions involving aryl halides.

A foundational strategy for C-P bond formation involves the reaction of organometallic reagents with phosphorus electrophiles. beilstein-journals.org This approach utilizes the nucleophilic character of the carbon atom in the organometallic compound to attack a phosphorus center, displacing a leaving group (typically a halide).

Grignard reagents (RMgX) and organolithium compounds (RLi) are the most commonly employed organometallics for this purpose. beilstein-journals.orgnptel.ac.inlibretexts.org The synthesis typically involves reacting an aryl Grignard or aryllithium reagent with a phosphorus halide, such as phosphorus trichloride (PCl₃) or dichlorophosphines. Subsequent hydrolysis and oxidation steps then yield the desired arylphosphinic acid. The reactivity of these organometallic reagents is high, allowing for the formation of the C-P bond with a wide range of substrates. libretexts.org However, their high reactivity also necessitates the use of anhydrous conditions and limits the presence of acidic functional groups in the substrates. libretexts.orglibretexts.org

| Organometallic Reagent | Phosphorus Electrophile | General Reaction | Conditions |

| Grignard Reagent (ArMgX) | PCl₃, R'PCl₂ | ArMgX + PCl₃ → ArPCl₂ → ArP(O)(H)OH | Anhydrous ether or THF solvent. libretexts.org |

| Organolithium (ArLi) | PCl₃, R'PCl₂ | ArLi + PCl₃ → ArPCl₂ → ArP(O)(H)OH | Anhydrous alkane or ether solvents. libretexts.org |

This interactive table outlines the key components of organometallic-mediated C-P bond formation.

Incorporation of the 4-Iodophenyl Moiety

The synthesis of (4-Iodophenyl)phenylphosphinic acid requires the specific introduction of an iodine atom at the para-position of one of the phenyl rings. This can be achieved either by starting with a precursor that already contains the iodo-substituent or by introducing the iodine atom after the phosphinic acid core has been assembled.

This approach involves using a starting material that already contains the 4-iodophenyl group. This is often the more direct and regioselective method. For instance, in the context of phosphinylation reactions utilizing aryl halides (see Section 2.1.2), a 1-halo-4-iodobenzene (e.g., 1-bromo-4-iodobenzene or 1,4-diiodobenzene) can be used as the aryl halide substrate.

A palladium-catalyzed cross-coupling reaction between phenylphosphinic acid and 1-bromo-4-iodobenzene, for example, would directly lead to the formation of this compound. Similarly, in an organometallic approach (see Section 2.1.3), a Grignard reagent could be prepared from 1-bromo-4-iodobenzene. This (4-iodophenyl)magnesium bromide could then be reacted with a suitable phosphorus electrophile like phenyldichlorophosphine (PhPCl₂) to construct the target molecule after hydrolysis and oxidation. The use of such pre-functionalized precursors ensures that the iodine is precisely located at the desired position. nih.gov

An alternative strategy is to first synthesize a phenylphosphinic acid derivative, such as diphenylphosphinic acid or phenylphosphinic acid itself, and then introduce the iodine atom onto one of the phenyl rings via an electrophilic aromatic substitution reaction.

The iodination of aromatic compounds can be achieved using various reagents. organic-chemistry.org A common method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent or the use of electrophilic iodine sources like N-Iodosuccinimide (NIS). organic-chemistry.org The phosphinic acid group is an ortho-, para-director, meaning it will direct the incoming electrophile (the iodine) to the positions ortho and para to the C-P bond. To achieve selective formation of the 4-iodo isomer, careful control of reaction conditions is necessary, and separation of potential isomers might be required. Another approach could involve the conversion of an arylboronic acid derivative of phenylphosphinic acid to the corresponding iodide by reacting it with N-Iodosuccinimide. organic-chemistry.org

| Method | Iodinating Reagent | Substrate | Key Considerations |

| Electrophilic Iodination | I₂, Oxidizing Agent (e.g., HNO₃) | Phenylphosphinic acid or derivative | Potential for isomer formation (ortho and para). |

| Halogenation with NIS | N-Iodosuccinimide (NIS) | Phenylphosphinic acid or derivative | Mild conditions, good for electron-rich arenes. organic-chemistry.org |

| Halodeboronation | N-Iodosuccinimide (NIS) | Arylboronic acid derivative of phosphinic acid | Highly regioselective ipso-substitution. organic-chemistry.org |

This interactive table summarizes methods for the post-synthetic iodination of phenylphosphinic acid derivatives.

Derivatization from Precursor Organophosphorus Compounds

A common and well-established approach to obtaining phosphinic acids is through the chemical modification of suitable organophosphorus precursors. These methods often involve straightforward reactions like hydrolysis or oxidation to unmask the desired phosphinic acid functionality.

Hydrolysis of Phosphinate Esters to Yield Free Acids

The hydrolysis of phosphinate esters is a fundamental and widely employed method for the preparation of phosphinic acids. This transformation is typically achieved under acidic conditions, with concentrated hydrochloric acid being the most common reagent. The reaction involves heating the phosphinate ester under reflux with an excess of aqueous acid, leading to the cleavage of the P-O-C ester bond to afford the corresponding phosphinic acid and an alcohol byproduct.

This method is broadly applicable to a variety of phosphinate esters, including those with aryl substituents. For instance, the hydrolysis of an ethyl or methyl ester of this compound would be a direct route to the target compound. The general reaction is depicted below:

General Reaction for Acid-Catalyzed Hydrolysis of a Phosphinate Ester:

Table 1: Representative Examples of Acid-Catalyzed Hydrolysis of Arylphosphinate Esters

| Phosphinate Ester Precursor | Acid Catalyst | Reaction Conditions | Phosphinic Acid Product | Yield (%) |

|---|---|---|---|---|

| Ethyl phenylphosphinate | Conc. HCl | Reflux, 4h | Phenylphosphinic acid | >90 |

| Methyl diphenylphosphinate | Conc. HCl | Reflux, 6h | Diphenylphosphinic acid | ~95 |

| Ethyl (4-methylphenyl)phenylphosphinate | Conc. H₂SO₄ | 100°C, 8h | (4-Methylphenyl)phenylphosphinic acid | Not Reported |

Oxidation Pathways for Lower Oxidation State Phosphorus Compounds

Another important derivatization strategy involves the oxidation of phosphorus compounds in a lower oxidation state to the desired phosphinic acid. Secondary phosphine oxides (SPOs), which exist in tautomeric equilibrium with their phosphinous acid form, are key precursors in this pathway. The oxidation of SPOs to phosphinic acids is typically accomplished using mild oxidizing agents, with hydrogen peroxide (H₂O₂) being a common and effective choice.

The reaction proceeds by the oxidation of the phosphorus(III) tautomer, phosphinous acid, to the pentavalent phosphinic acid. This method offers a direct route to phosphinic acids from readily accessible SPOs. For the synthesis of this compound, the corresponding (4-iodophenyl)(phenyl)phosphine oxide would serve as the immediate precursor.

General Reaction for the Oxidation of a Secondary Phosphine Oxide:

The oxidation is generally a clean and high-yielding reaction. The conditions are typically mild, often proceeding at or slightly above room temperature.

Table 2: Oxidation of Secondary Phosphine Oxides to Phosphinic Acids

| Secondary Phosphine Oxide | Oxidizing Agent | Solvent | Reaction Conditions | Phosphinic Acid Product | Yield (%) |

|---|---|---|---|---|---|

| Diphenylphosphine oxide | H₂O₂ (30%) | Ethanol | Room Temp, 2h | Diphenylphosphinic acid | >95 |

| Bis(4-methoxyphenyl)phosphine oxide | H₂O₂ (30%) | Dichloromethane | 0°C to Room Temp, 4h | Bis(4-methoxyphenyl)phosphinic acid | Not Reported |

| Phenylphosphine oxide | H₂O₂ | Dichloromethane | Not specified | Phenylphosphinic acid | Not Reported |

Catalytic Approaches in the Synthesis of Arylphosphinic Acids

Modern synthetic organic chemistry heavily relies on catalytic methods to achieve efficient and selective bond formations. The synthesis of arylphosphinic acids has greatly benefited from the development of transition metal-catalyzed cross-coupling reactions and, to a lesser extent, organocatalytic methods for P-C bond formation.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly using palladium and nickel complexes, has revolutionized the formation of P-C bonds. These methods allow for the direct coupling of aryl halides or their equivalents with various phosphorus-containing nucleophiles.

The Hirao reaction is a prominent example of a palladium-catalyzed cross-coupling reaction for the synthesis of arylphosphonates and related compounds, which can be precursors to phosphinic acids. This reaction typically involves the coupling of an aryl halide with a compound containing a P-H bond, such as a secondary phosphine oxide or an H-phosphinate, in the presence of a palladium catalyst and a base. For the synthesis of this compound, a potential route could involve the coupling of 1,4-diiodobenzene with phenylphosphinic acid or its ester, followed by selective hydrolysis if an ester is used.

General Scheme for Hirao-Type Coupling:

Where Ar is an aryl group, X is a halide, and R¹ is an aryl or alkyl group.

Nickel catalysts have also emerged as powerful alternatives to palladium for C-P cross-coupling reactions. Nickel-catalyzed couplings of arylboronic acids with H-phosphites, H-phosphinate esters, and secondary phosphine oxides provide a general and efficient route to various aryl-phosphorus compounds. A plausible synthetic route to this compound using this methodology would involve the coupling of 4-iodophenylboronic acid with phenylphosphine oxide.

Table 3: Examples of Transition Metal-Catalyzed Synthesis of Arylphosphinic Acid Derivatives

| Aryl Component | Phosphorus Component | Catalyst System | Base | Solvent | Product Type | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Bromoanisole | Diphenylphosphine oxide | Pd(OAc)₂ / dppf | Cs₂CO₃ | Toluene | Triarylphosphine oxide | 95 |

| 4-Chlorotoluene | Phenylboronic acid | NiCl₂(dppp) | K₃PO₄ | Dioxane | Diarylphosphinic acid precursor | Not Reported |

| 1-Iodo-4-nitrobenzene | Diethyl phosphite | Pd(PPh₃)₄ | Et₃N | Toluene | Diethyl arylphosphonate | 88 |

Organocatalytic Methods for P-C Bond Formation

While transition metal catalysis dominates the field of P-C bond formation, organocatalysis has emerged as a complementary and often more environmentally benign approach. Organocatalytic methods for the formation of P-C bonds are still developing but offer promising avenues for the synthesis of phosphinic acids and their derivatives.

These reactions often involve the activation of either the phosphorus nucleophile or the carbon electrophile by a small organic molecule catalyst. For instance, chiral organocatalysts have been successfully employed in the enantioselective hydrophosphonylation of imines to produce chiral α-aminophosphonates. While direct organocatalytic arylation to form diarylphosphinic acids is less common, research in this area is ongoing.

One potential, though less direct, strategy could involve the organocatalytic activation of an aryl precursor, making it susceptible to nucleophilic attack by a phosphorus-containing species. However, specific and high-yielding organocatalytic methods for the direct synthesis of this compound have not been extensively reported in the literature. The development of such methods remains an active area of research, with the potential to provide greener and more sustainable synthetic routes to this class of compounds.

Chemical Reactivity and Transformations of 4 Iodophenyl Phenylphosphinic Acid

Reactions at the Phosphorus Center

The phosphinic acid functional group, -P(O)(OH)H, is the site of several fundamental organic reactions, including derivatization of the acidic proton and reactions involving the P-OH bond.

Esterification: The direct esterification of phosphinic acids, including (4-Iodophenyl)phenylphosphinic acid, can be achieved by reaction with alcohols. However, compared to carboxylic acids, phosphinic acids are generally less reactive, and the esterification equilibrium is often unfavorable under mild conditions. To drive the reaction to completion, forcing conditions such as high temperatures and the removal of water are typically necessary. Modern techniques, such as microwave-assisted synthesis, have been shown to facilitate the direct esterification of phosphinic acids, often without the need for a catalyst, by allowing for rapid heating in a closed system. ingentaconnect.com An alternative approach is transesterification, where an existing phosphinate ester is reacted with a different alcohol, often in large excess, to exchange the alkoxy group.

Amidation: The direct formation of a phosphinic amide from a phosphinic acid and an amine is generally a difficult transformation under conventional heating due to the low electrophilicity of the phosphorus atom and the basicity of the amine, which leads to salt formation. ingentaconnect.com A more effective and common strategy involves a two-step process. First, the phosphinic acid is converted into a more reactive intermediate, such as a phosphinic chloride, using a chlorinating agent like thionyl chloride or oxalyl chloride. This activated intermediate then readily reacts with a primary or secondary amine to form the corresponding phosphinic amide with high efficiency. Alternatively, modern coupling agents, such as propylphosphonic anhydride (B1165640) (T3P®), can be employed to facilitate the direct one-pot amidation of phosphinic acids with amines by activating the acid in situ. ingentaconnect.comuniv-paris13.fr

Like carboxylic acids, phosphinic acids can undergo intermolecular condensation upon heating to form phosphinic anhydrides. In this process, two molecules of this compound react, eliminating one molecule of water to form (4-Iodophenyl)phenylphosphinic anhydride. This reaction is typically driven by high temperatures. The formation of such anhydrides, specifically pyrophosphonates from phosphonic acids, has been observed as an intermediate step during certain esterification reactions at elevated temperatures, suggesting that this is a fundamental reactivity pathway for phosphorus acids. pitt.edu

An oxidation-reduction (redox) reaction involves the transfer of electrons between chemical species. Current time information in Bangalore, IN. A specific type of redox reaction is disproportionation, where an element in an intermediate oxidation state is simultaneously oxidized and reduced to form two different products. sigmaaldrich.comnih.gov

Monosubstituted phosphinic acids, such as phenylphosphinic acid, are known to undergo thermal disproportionation. When heated, the phosphorus atom, which is in the +3 oxidation state, converts to products where it is in a lower and a higher oxidation state. For this compound, this pathway would involve the formation of (4-iodophenyl)phenylphosphine (P oxidation state +1, a reduction) and (4-iodophenyl)phenylphosphonic acid (P oxidation state +5, an oxidation). This transformation provides a route to both reduced and oxidized phosphorus compounds from a single precursor.

Reactivity of the 4-Iodophenyl Moiety

The carbon-iodine bond in the 4-iodophenyl group is a key site for reactivity, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed reactions.

The 4-iodophenyl group is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive of the carbon-halogen bonds (C-I > C-Br > C-Cl) in the key oxidative addition step to the palladium(0) catalyst, allowing these reactions to proceed under relatively mild conditions. viu.ca

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgnih.gov This reaction is a powerful tool for vinylation of the aromatic ring. The reaction is typically carried out in the presence of a palladium catalyst, a base, and often a phosphine (B1218219) ligand. The high reactivity of the aryl iodide allows for a broad scope of alkene coupling partners.

Table 1: Typical Conditions for Heck Reaction of Aryl Iodides

| Catalyst | Base | Solvent | Temperature (°C) |

|---|---|---|---|

| Pd(OAc)₂ | Et₃N, K₂CO₃, NaOAc | DMF, NMP, Acetonitrile | 25 - 140 |

| Pd(PPh₃)₄ | Et₃N, K₃PO₄ | Toluene, Dioxane | 80 - 120 |

| PdCl₂(PPh₃)₂ | KOAc, NaHCO₃ | DMF, DMAc | 60 - 100 |

Sonogashira Reaction: The Sonogashira reaction couples the aryl iodide with a terminal alkyne, providing a direct route to arylalkynes. acs.orgontosight.ai The reaction is co-catalyzed by palladium and a copper(I) salt (typically CuI), and requires a base, which is often an amine that can also serve as the solvent. Copper-free versions of this reaction have also been developed.

Table 2: Typical Conditions for Sonogashira Reaction of Aryl Iodides

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | CuI | Et₃N, Piperidine | THF, DMF, Toluene | 25 - 80 |

| PdCl₂(PPh₃)₂ | CuI | Et₂NH, i-Pr₂NH | Acetonitrile, Dioxane | 25 - 100 |

| Pd(OAc)₂ | CuI | K₂CO₃, Cs₂CO₃ | NMP, Water | 25 - 120 |

Suzuki-Miyaura Reaction: The Suzuki-Miyaura coupling reaction involves the reaction of the aryl iodide with an organoboron reagent, typically a boronic acid or a boronic ester, to form a biaryl product. viu.ca This reaction is one of the most widely used methods for C-C bond formation due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.

Table 3: Typical Conditions for Suzuki-Miyaura Reaction of Aryl Iodides

| Catalyst | Base | Solvent | Temperature (°C) |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃, Na₂CO₃ | Toluene/Water, Dioxane/Water | 70 - 110 |

| Pd(OAc)₂ | K₃PO₄, Cs₂CO₃ | DMF, DME, THF | 25 - 100 |

| PdCl₂(dppf) | CsF, t-BuOK | Acetonitrile, Toluene | 60 - 90 |

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway. First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group departs, restoring the aromaticity of the ring.

For this reaction to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups, especially at the ortho and/or para positions to the leaving group. These groups are necessary to stabilize the negative charge of the Meisenheimer complex. While the phosphinic acid group is electron-withdrawing (related groups like -P(O)Cl₂ have a Hammett constant σp of +0.90), it is not as strongly activating as a nitro group (NO₂, σp = +0.78, but with much stronger resonance withdrawal). Current time information in Bangalore, IN. Therefore, nucleophilic aromatic substitution on this compound, where iodine acts as the leaving group, is expected to be challenging and would likely require harsh reaction conditions, such as high temperatures and a very strong nucleophile.

Reactivity of the Phenyl Moiety

The two phenyl rings in this compound present different reactivity profiles. The iodinated phenyl ring is primarily a site for reactions involving the carbon-iodine bond, such as cross-coupling reactions or the formation of hypervalent iodine species as discussed above. The non-iodinated phenyl ring, in contrast, is susceptible to electrophilic aromatic substitution.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org In the case of this compound, electrophilic attack would be expected to occur on the unsubstituted phenyl ring. The phosphinic acid group, -P(O)(OH)H, is generally considered to be a deactivating group and a meta-director for electrophilic aromatic substitution. This is due to the electron-withdrawing nature of the phosphoryl group.

Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation on this compound would be predicted to introduce a substituent at the meta position of the unsubstituted phenyl ring.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reagents | Electrophile | Predicted Major Product |

| HNO₃, H₂SO₄ | NO₂⁺ | (4-Iodophenyl)(3-nitrophenyl)phosphinic acid |

| Br₂, FeBr₃ | Br⁺ | (3-Bromophenyl)(4-iodophenyl)phosphinic acid |

| CH₃COCl, AlCl₃ | CH₃CO⁺ | (4-Iodophenyl)(3-acetylphenyl)phosphinic acid |

It is important to note that the reaction conditions for these transformations would need to be carefully controlled to avoid side reactions, particularly those involving the phosphinic acid moiety or the iodine-carbon bond.

Beyond electrophilic aromatic substitution, the phenyl moiety offers other opportunities for functionalization. For instance, directed ortho-metalation, a powerful technique for the functionalization of aromatic rings, could potentially be applied. While the phosphinic acid group itself might interfere with strongly basic organometallic reagents, its conversion to a suitable directing group could enable selective C-H activation at the ortho positions of the phenyl ring.

Furthermore, the presence of the phosphinic acid group allows for derivatization at the phosphorus center, which can in turn influence the reactivity of the attached phenyl ring.

Acid-Base Chemistry and Protonation Equilibria

The phosphinic acid group imparts acidic properties to the molecule. Phosphinic acids are generally considered to be moderately strong acids. The acidity is due to the ionization of the P-OH proton.

While the specific acid dissociation constant (pKa) for this compound has not been reported, the pKa of the parent phenylphosphinic acid is known to be approximately 2.1 at 17 °C. chemicalbook.com The presence of the 4-iodophenyl group is expected to have a minor electronic effect on the acidity of the phosphinic acid moiety. The iodine atom is weakly electron-withdrawing through its inductive effect, which might lead to a slight increase in acidity (a lower pKa value) compared to phenylphosphinic acid.

The protonation equilibrium for this compound can be represented as follows:

(4-IC₆H₄)(C₆H₅)P(O)OH ⇌ (4-IC₆H₄)(C₆H₅)P(O)O⁻ + H⁺

Understanding the pKa is crucial for designing reactions where the acidity of the compound could play a role, such as in catalysis or in reactions carried out in basic or acidic media. For instance, in basic conditions, the deprotonated phosphinate anion would be the predominant species.

Coordination Chemistry and Supramolecular Assemblies

Ligand Design Principles for (4-Iodophenyl)phenylphosphinic Acid

The design of ligands is a cornerstone of coordination chemistry, and this compound offers several features that can be exploited. The properties of materials derived from this ligand are tunable by modifying the two aryl substituents attached directly to the phosphorus atom, a flexibility not available to analogous carboxylates. researchgate.net In terms of acidity and its classification under the Hard and Soft Acids and Bases (HSAB) theory, phosphinic acids like this one occupy a position between carboxylic and phosphonic acids. researchgate.net

Phosphinic acids and their deprotonated form, phosphinates, are versatile ligands capable of coordinating to metal centers in several ways. The most common modes are monodentate and bidentate.

In monodentate coordination , only one of the oxygen atoms of the phosphinate group binds to the metal center. This mode is often observed when other ligands in the coordination sphere create steric hindrance or when specific electronic factors favor a single point of attachment. nih.govacs.org For instance, in certain uranyl nitrate (B79036) complexes with phosphinic acids, a monodentate coordination is preferred to allow for stabilizing intramolecular hydrogen bonds. acs.org

In bidentate coordination , both oxygen atoms of the phosphinate group engage the same or different metal centers. This can lead to several structural motifs:

Chelating: Both oxygens bind to the same metal center, forming a stable four-membered ring.

Bridging: The two oxygen atoms bridge two different metal centers. This is a very common motif in coordination polymers and metal-organic frameworks (MOFs), often leading to the formation of stable eight-membered M-O-P-O-M-O-P-O rings. researchgate.net

The choice between these modes depends on factors such as the nature of the metal ion, the steric bulk of the substituents on the phosphorus atom, the solvent, and the presence of counter-ions.

Table 1: Comparison of Phosphinic Acid Coordination Modes

| Coordination Mode | Description | Common Resulting Structures | Governing Factors |

|---|---|---|---|

| Monodentate | One oxygen atom from the phosphinate group binds to a single metal ion. nih.gov | Discrete molecular complexes. | Steric hindrance, presence of other strong ligands, potential for intramolecular hydrogen bonding. acs.org |

| Bidentate (Chelating) | Both oxygen atoms bind to the same metal ion. | Small, stable ring structures within a complex. | Metal ion size and charge, ligand bite angle. |

| Bidentate (Bridging) | The two oxygen atoms bridge two different metal ions. | Coordination polymers, Metal-Organic Frameworks (MOFs). researchgate.net | Reaction conditions, desire for extended network structures. |

The iodo-substituent on the phenyl ring of this compound significantly influences its coordination behavior. This influence can be categorized into several effects:

Electronic Effects: The iodine atom is a halogen and is generally considered an electron-withdrawing group, which can modulate the electron density on the phosphinate functional group. This, in turn, can affect the acidity of the ligand and the strength of the P-O-Metal bonds.

Steric Effects: The size of the iodine atom can introduce steric bulk, which may influence the packing of molecules in the solid state and favor certain coordination geometries over others.

Halogen Bonding: The iodine atom can act as a halogen bond donor, forming non-covalent interactions with Lewis basic sites such as oxygen or nitrogen atoms from adjacent molecules or ligands. nih.gov This interaction, denoted as I···X (where X is a halogen bond acceptor), can play a crucial role in directing the self-assembly of molecules into higher-order structures. nih.govnih.gov

"Soft" Character: According to HSAB theory, iodide is a "soft" ligand. nih.gov This property makes it prone to form strong bonds with "soft" metal centers, such as late transition metals in low oxidation states. nih.gov While the iodine in this compound is covalently bonded to carbon, its potential to interact with metal centers as a secondary coordination site (a weak axial coordination, for example) cannot be disregarded, especially with soft metals. nih.gov

The presence of the iodo-group can therefore alter the color, stability, and reactivity of the resulting coordination compounds compared to their non-iodinated analogues. fiveable.me

Formation of Metal Complexes

The formation of metal complexes with this compound leverages its ability to act as a robust ligand, leading to the creation of discrete molecules or extended polymeric structures.

The synthesis of metal complexes using phosphinic acid ligands is typically straightforward. A common method involves the reaction of the phosphinic acid with a suitable metal salt (e.g., acetate, chloride, or nitrate) in an appropriate solvent. mdpi.comnih.gov The reaction is often carried out at room temperature or with gentle heating. mdpi.com The resulting metal phosphinate complexes can be isolated as stable solids. mdpi.com

General Synthetic Route: this compound + Metal Salt (MXₙ) → [M{(4-Iodophenyl)phenylphosphinate}ₓ] + HX

Characterization of these complexes is achieved through a combination of analytical techniques:

FTIR Spectroscopy: Used to confirm the coordination of the phosphinate group to the metal. A shift in the P=O stretching frequency compared to the free ligand is indicative of coordination.

NMR Spectroscopy: ³¹P NMR is particularly useful, as the chemical shift of the phosphorus atom changes upon complexation. mdpi.com ¹H and ¹³C NMR can be used to characterize the organic backbone of the ligand within the complex. nih.gov

Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise three-dimensional structure of the complex, revealing bond lengths, bond angles, coordination geometry of the metal, and intermolecular interactions. mdpi.comresearchgate.net

Elemental Analysis: Confirms the stoichiometric ratio of metal to ligand in the synthesized complex.

Table 2: Typical Characterization Data for Metal Phosphinate Complexes

| Technique | Information Obtained | Typical Observation |

|---|---|---|

| FTIR Spectroscopy | Confirmation of coordination. | Shift in ν(P=O) and ν(P-O) stretching frequencies. |

| ³¹P NMR | Electronic environment of the phosphorus atom. | Downfield or upfield shift of the ³¹P signal upon coordination. mdpi.com |

| X-ray Diffraction | Complete 3D structure. | Precise M-O bond lengths, coordination number, and crystal packing. researchgate.net |

| Elemental Analysis | Stoichiometry of the complex. | Agreement between experimental and calculated elemental percentages. |

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.gov Phosphinic acids are excellent candidates for use as linkers in these materials due to their strong binding affinity for a variety of metal ions and their predictable coordination modes. researchgate.net

This compound is a particularly promising linker for several reasons:

Bridging Capability: The phosphinate group can act as a bidentate bridging ligand, connecting two metal centers to form 1D, 2D, or 3D networks. researchgate.net

Structural Rigidity and Tunability: The phenyl groups provide rigidity to the framework, while the ability to have different substituents allows for fine-tuning of the framework's properties. researchgate.net

Secondary Functionalization: The iodo-substituent serves as a functional handle. It can participate in halogen bonding to reinforce the structure or be used for post-synthesis modification, where the C-I bond is replaced with other functional groups.

The use of phosphonate-based linkers is well-established in the synthesis of MOFs, and phosphinate ligands can be used similarly to form predictable and robust structures. researchgate.netnih.gov The resulting frameworks can exhibit properties such as porosity, which is useful for gas storage and separation, or luminescence, depending on the choice of metal ion. nih.govnih.gov

Supramolecular Interactions

Beyond the primary coordination bonds to metal ions, this compound engages in a variety of non-covalent supramolecular interactions. These interactions are critical in directing the assembly of individual molecules or complexes into well-defined, higher-order architectures.

The key supramolecular interactions involving this molecule are:

Hydrogen Bonding: The P-OH group is a potent hydrogen bond donor. It can form strong O-H···O hydrogen bonds with the phosphoryl oxygen of an adjacent molecule, leading to the formation of dimers or chains. This is a very common motif in the crystal structures of phosphinic acids.

Halogen Bonding: As mentioned, the iodine atom is an effective halogen bond donor. It can form directional interactions with halogen bond acceptors like oxygen, nitrogen, or even another halogen atom. nih.govacs.org These interactions can link molecules or complexes into 1D or 2D arrays, providing structural support. nih.gov The strength of this interaction can be comparable to that of conventional hydrogen bonds.

The combination of these interactions allows for the rational design of complex solid-state architectures. For example, hydrogen bonds might form a primary chain, which is then organized into layers through halogen bonding and π-π stacking. nih.gov

Table 3: Supramolecular Interactions of this compound

| Interaction Type | Participating Groups | Role in Crystal Engineering |

|---|---|---|

| Hydrogen Bonding | P-OH (donor) and P=O (acceptor) | Forms robust primary motifs like dimers and chains. |

| Halogen Bonding | C-I (donor) and O, N, or other Lewis bases (acceptor) | Connects primary motifs into extended 1D, 2D, or 3D networks. nih.govnih.gov |

| π-π Stacking | Phenyl rings | Stabilizes the packing of aromatic moieties, influencing density and electronic properties. capes.gov.br |

Hydrogen Bonding Networks Involving the Phosphinic Acid Moiety

The phosphinic acid group, -P(O)(OH)R, is a powerful hydrogen-bonding motif. It possesses both a strong hydrogen bond donor (the hydroxyl proton) and a strong hydrogen bond acceptor (the phosphoryl oxygen). This dual functionality allows for the formation of robust and predictable hydrogen-bonding networks. In the solid state, phosphinic acids typically form dimeric structures through a pair of O-H···O=P hydrogen bonds, creating a characteristic eight-membered ring. This primary synthon is a recurring feature in the crystal structures of numerous phosphinic acid derivatives.

These dimeric units can then further self-assemble into more extended structures. For instance, the remaining oxygen atom of the phosphoryl group can act as an acceptor for weaker C-H···O interactions from the aromatic rings, linking the dimers into tapes or sheets. The specific geometry of these networks, including bond lengths and angles, is influenced by the steric and electronic properties of the substituents on the phosphorus atom.

Table 1: Typical Hydrogen Bond Geometries in Arylphosphinic Acid Dimers

| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) |

| O-H···O=P | 2.5 - 2.7 | 160 - 180 |

| C-H···O=P | 3.2 - 3.5 | 140 - 160 |

Note: The data in this table represents typical ranges observed in related arylphosphinic acid crystal structures and is provided for illustrative purposes.

Halogen Bonding Interactions Driven by the Iodine Atom

The presence of an iodine atom on one of the phenyl rings introduces the possibility of halogen bonding, a highly directional non-covalent interaction. The iodine atom, being a heavy and polarizable halogen, can act as a halogen bond donor. This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, located on the outermost portion of the iodine atom along the extension of the C-I covalent bond. This electrophilic region can interact favorably with a variety of Lewis basic sites, such as the phosphoryl oxygen of a neighboring phosphinic acid group or even the π-system of an aromatic ring.

Table 2: Potential Halogen Bonding Parameters

| Interaction Type | Donor-Acceptor Distance (Å) | C-I···Acceptor Angle (°) |

| C-I···O=P | 3.0 - 3.4 | 160 - 180 |

| C-I···π(aryl) | 3.3 - 3.7 | 150 - 170 |

Note: This data is hypothetical and based on known halogen bonding interactions in similar iodinated organic compounds.

Pi-Stacking and Aromatic Interactions in Solid-State Structures

The two aromatic rings in this compound, the phenyl and the iodophenyl groups, provide ample opportunity for π-stacking and other aromatic interactions. These interactions, arising from the electrostatic and dispersive forces between the delocalized π-electron systems, play a significant role in the close packing of molecules in the solid state.

Commonly observed π-stacking arrangements include parallel-displaced and T-shaped (or edge-to-face) geometries. In a parallel-displaced arrangement, the centroids of the aromatic rings are offset from one another, which is often more energetically favorable than a face-to-face orientation due to reduced electrostatic repulsion. T-shaped interactions involve the edge of one aromatic ring pointing towards the face of another. The presence of the electron-withdrawing iodine atom on one of the rings can also influence the nature of these interactions, potentially leading to electron-rich/electron-poor π-stacking arrangements. These aromatic interactions, in concert with hydrogen and halogen bonding, create a complex and interconnected supramolecular network.

Table 3: Common Geometries for π-Stacking Interactions

| Interaction Geometry | Centroid-to-Centroid Distance (Å) | Dihedral Angle (°) |

| Parallel-Displaced | 3.4 - 3.8 | < 10 |

| T-shaped | 4.5 - 5.5 | ~90 |

Note: These values represent typical geometric parameters for π-stacking interactions observed in aromatic compounds.

Catalytic Applications of 4 Iodophenyl Phenylphosphinic Acid and Its Derivatives

As a Ligand in Homogeneous Catalysis

While (4-Iodophenyl)phenylphosphinic acid itself is not a conventional ligand for transition metal catalysis, its functional groups offer pathways to synthesize effective ligands. The phosphinic acid moiety can be chemically modified, and the carbon-iodine bond provides a reactive site for introducing coordinating groups.

Enantioselective Catalysis

The development of chiral ligands is paramount for asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. This compound can serve as a precursor for chiral phosphine (B1218219) ligands. For instance, stereoselective reduction of the phosphinic acid group, after suitable derivatization, could lead to chiral phosphines. Furthermore, the iodo-group can be utilized in cross-coupling reactions to introduce chiral auxiliaries or other coordinating moieties, leading to novel chiral bidentate or monodentate ligands. While specific examples involving this compound are not extensively documented, the general synthetic strategies for chiral phosphine ligands from phosphinic acids are well-established.

Table 1: Representative Enantioselective Reactions Using Chiral Phosphine Ligands Derived from Phosphinic Acid Precursors

| Reaction Type | Catalyst/Ligand | Substrate | Product | Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | [Rh(COD)L]BF4 | Methyl (Z)-α-acetamidocinnamate | N-Acetyl-L-phenylalanine methyl ester | >95% |

| Asymmetric Allylic Alkylation | [Pd(allyl)Cl]2 / L | 1,3-Diphenylallyl acetate | (R)-1,3-Diphenyl-1-propene | up to 98% |

| Asymmetric Heck Reaction | Pd(OAc)2 / L* | 2,3-Dihydrofuran | 2-Phenyl-2,5-dihydrofuran | up to 96% |

Note: L represents a generic chiral phosphine ligand conceptually derivable from a phosphinic acid precursor. The data is illustrative of the potential applications.*

C-C and C-Heteroatom Bond Formation Reactions

The utility of phosphine ligands in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is extensive. Derivatives of this compound, particularly the corresponding phosphines, can act as ligands in reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. The electronic and steric properties of the phosphine ligand, which can be tuned by modifying the substituents on the phosphorus atom and the phenyl rings, play a crucial role in the efficiency and selectivity of these catalytic processes. The presence of the iodo-group on the ligand backbone itself opens up possibilities for post-synthetic modification of the ligand or for the creation of polymeric or dendritic catalyst systems.

As an Organocatalyst or Additive

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. The phosphinic acid moiety in this compound allows it to function as a Brønsted acid catalyst, while its structure also presents opportunities for its use in phase-transfer catalysis.

Brønsted Acid Catalysis

The P-OH group in this compound imparts Brønsted acidity, enabling it to catalyze a variety of acid-mediated reactions. Phosphinic acids are known to be effective catalysts for esterification, transesterification, and condensation reactions. The acidity of the phosphinic acid can be modulated by the electronic nature of the substituents on the phenyl rings. The electron-withdrawing nature of the iodine atom in this compound is expected to enhance its Brønsted acidity compared to the parent phenylphosphinic acid. A study on a bifunctional Brønsted acid catalyst incorporating both phosphinic acid and phosphoric acid moieties has demonstrated high efficiency in hetero-Diels-Alder reactions. nih.gov

Table 2: Examples of Reactions Potentially Catalyzed by this compound as a Brønsted Acid Catalyst

| Reaction Type | Substrate 1 | Substrate 2 | Product |

| Esterification | Acetic Acid | Ethanol | Ethyl Acetate |

| Friedel-Crafts Acylation | Benzene | Acetyl Chloride | Acetophenone |

| Pinacol Rearrangement | Pinacol | Pinacolone |

Note: This table presents reactions that are typically catalyzed by Brønsted acids and are illustrative of the potential applications of this compound.

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases. While phosphinic acids themselves are not typical phase-transfer catalysts, they can be converted into quaternary phosphonium (B103445) salts, which are effective PTCs. wikipedia.orgrsc.org The synthesis of a quaternary phosphonium salt from this compound would involve reduction of the phosphinic acid to a phosphine, followed by quaternization with an alkyl halide. The resulting lipophilic cation could then transport anions from an aqueous phase to an organic phase, enabling a variety of nucleophilic substitution and addition reactions. The presence of the iodo-group offers a site for further functionalization to fine-tune the catalyst's properties.

Surface-Anchored Catalytic Systems

The immobilization of homogeneous catalysts onto solid supports offers significant advantages, including ease of catalyst separation, recyclability, and suitability for continuous flow processes. The iodo-group in this compound serves as a convenient handle for covalent attachment to various solid supports.

Supports such as silica (B1680970), polystyrene, or other polymers can be functionalized with groups that are reactive towards the iodo-group, for example, through Sonogashira or Suzuki-Miyaura cross-coupling reactions. For instance, a support functionalized with terminal alkynes could be coupled with this compound under palladium catalysis to create a surface-anchored phosphinic acid. This immobilized catalyst could then be employed in packed-bed reactors for continuous-flow synthesis. The phosphinic acid moiety could act as a Brønsted acid catalyst, or it could be further modified post-immobilization to generate a surface-bound ligand for transition metal catalysis. Research has demonstrated the successful immobilization of phosphonic and phosphoric acids on silica, highlighting the feasibility of this approach. nih.govacs.orgnih.gov

Table 3: Potential Methods for Immobilization of this compound

| Support Material | Functional Group on Support | Coupling Reaction | Resulting System |

| Silica Gel | Terminal Alkyne | Sonogashira Coupling | Silica-supported (4-alkynylphenyl)phenylphosphinic acid |

| Polystyrene | Boronic Acid | Suzuki-Miyaura Coupling | Polystyrene-supported biphenylphosphinic acid |

| Gold Nanoparticles | Thiol | Thiol-Iodine Chemistry | Gold nanoparticle-supported (4-thiophenyl)phenylphosphinic acid |

Note: This table outlines hypothetical strategies for the immobilization of this compound based on known chemical transformations.

Functionalization of Inorganic Supports for Heterogeneous Catalysis

The concept of functionalizing inorganic supports, such as silica or titania, with organic molecules to create heterogeneous catalysts is a well-established and widely explored field in catalysis. This approach aims to combine the high surface area and stability of inorganic materials with the specific catalytic activity of organic functional groups. Arylphosphinic acids, as a class of compounds, have been investigated for their potential in this area, often acting as ligands for catalytically active metal centers.

Despite the general interest in this area, there are no specific studies available in the public domain that detail the use of this compound for the functionalization of inorganic supports for heterogeneous catalysis. Research in this domain typically involves the synthesis of the supported catalyst, its characterization using various analytical techniques (e.g., NMR, FT-IR, XPS, and electron microscopy), and evaluation of its catalytic performance in specific chemical reactions. The collection of performance data, such as conversion rates, selectivity, and catalyst recyclability, is crucial for assessing the efficacy of such catalytic systems. Unfortunately, no such data exists for catalysts derived from this compound.

Dye-Sensitized Systems and Energy Conversion (Focusing on its role as anchoring ligand)

Phosphonic acids have been widely investigated as effective anchoring groups for dyes in DSSCs, often compared to the more common carboxylic acid anchors. Theoretical and experimental studies have explored how the nature of the phosphonic acid group, including its binding mode to the TiO2 surface, affects the photovoltaic performance of the solar cell. Key performance parameters typically measured include short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (ff), and power conversion efficiency (PCE).

However, a comprehensive search of the scientific literature reveals no specific research or data on the application of this compound or its derivatives as anchoring ligands in dye-sensitized systems. While the broader class of phenylphosphinic acids has been a subject of interest, the specific influence of the iodo-substituent on the performance of DSSCs has not been documented. Consequently, there are no available data tables detailing the photovoltaic performance of DSSCs employing this compound as an anchoring ligand.

Due to the absence of research findings on the catalytic applications of this compound in the specified areas, it is not possible to provide detailed research findings or data tables as requested.

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for exploring the electronic landscape and predicting the chemical behavior of (4-Iodophenyl)phenylphosphinic acid.

The three-dimensional structure of a molecule is crucial to its function and reactivity. Conformational analysis of this compound using DFT can identify the various low-energy conformations arising from the rotation around the P-C and C-C single bonds. By mapping the potential energy surface, the most stable conformer(s) can be determined, along with the energy barriers between different conformations. While specific DFT studies on the conformational analysis of this compound are not widely available in the public domain, such calculations would typically involve geometry optimization of various possible rotamers. The resulting data would include optimized bond lengths, bond angles, and dihedral angles for each stable conformer, providing a detailed picture of the molecule's preferred spatial arrangement.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for a Stable Conformer of this compound

| Parameter | Value |

|---|---|

| P=O Bond Length (Å) | 1.48 |

| P-OH Bond Length (Å) | 1.62 |

| P-C (phenyl) Bond Length (Å) | 1.80 |

| P-C (iodophenyl) Bond Length (Å) | 1.81 |

| C-I Bond Length (Å) | 2.10 |

| O-P=O Bond Angle (°) | 115.0 |

| C-P-C Bond Angle (°) | 105.0 |

| Phenyl Ring Dihedral Angle (°) | 35.0 |

Note: The data in this table is hypothetical and for illustrative purposes, as specific computational studies on this molecule were not found.

Molecular Modeling of Intermolecular Interactions

The way molecules interact with each other governs their macroscopic properties, such as crystal packing and solubility. Molecular modeling techniques can simulate these non-covalent interactions with considerable accuracy.

This compound possesses functional groups capable of forming both hydrogen bonds (the phosphinic acid group) and halogen bonds (the iodine atom). The P=O group can act as a hydrogen bond acceptor, while the P-OH group can act as both a hydrogen bond donor and acceptor. The iodine atom, with its electropositive σ-hole, can act as a halogen bond donor, interacting with Lewis bases.

Computational studies on structurally similar molecules, such as 4-iodophenyl boronic acid, have demonstrated the significant role of both hydrogen and halogen bonding in the formation of supramolecular structures. rsc.org Simulations can quantify the strength of these interactions by calculating their interaction energies and analyzing the geometric parameters of the bonds formed.

Table 2: Typical Interaction Energies for Hydrogen and Halogen Bonds

| Interaction Type | Typical Energy Range (kcal/mol) |

|---|---|

| O-H···O Hydrogen Bond | 3 - 10 |

| C-I···O Halogen Bond | 1 - 5 |

Note: These are general ranges and the specific values for this compound would require dedicated computational studies.

Building on the understanding of individual intermolecular interactions, computational methods can predict how molecules of this compound will self-assemble to form larger supramolecular architectures, such as dimers, chains, or more complex networks in the solid state. These predictive studies are invaluable in crystal engineering, where the goal is to design materials with specific properties by controlling their crystal packing. For instance, the interplay between the strong hydrogen bonding of the phosphinic acid groups and the directional halogen bonding of the iodine atoms could lead to the formation of unique and predictable crystalline structures.

Spectroscopic Property Simulations for Structural Assignment

Computational chemistry can simulate various types of spectra, which can be compared with experimental data to confirm the structure of a molecule and to aid in the interpretation of experimental results.

For this compound, DFT calculations can be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, and ³¹P nuclei can be calculated with good accuracy. d-nb.info These predicted spectra can be invaluable in assigning the signals in an experimental NMR spectrum, especially for complex molecules.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed. researchgate.net This allows for the assignment of the various absorption bands in an experimental IR spectrum to specific vibrational modes of the molecule, such as the P=O stretch, the O-H stretch, and the various vibrations of the aromatic rings.

While specific simulated spectra for this compound are not available in the literature, the methodologies for such predictions are well-established and routinely applied in chemical research.

Advanced Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of molecules in solution. For (4-Iodophenyl)phenylphosphinic acid, a combination of ¹H, ¹³C, and ³¹P NMR experiments would provide a comprehensive picture of its molecular framework.

A ¹H NMR spectrum would reveal the number of distinct proton environments, their multiplicity, and integration. The aromatic region would be expected to show complex multiplets corresponding to the protons of the phenyl and the 4-iodophenyl groups. The P-H proton, if present in a tautomeric form, would appear as a distinct doublet due to coupling with the phosphorus nucleus. The acidic proton of the phosphinic acid group is often broad and may exchange with solvent, sometimes rendering it unobservable.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the phenyl and 4-iodophenyl rings, including the carbon atom bearing the iodine (which would be significantly shifted to a higher field), would give rise to a distinct signal. The carbon atoms directly bonded to the phosphorus atom would exhibit coupling (J-coupling), resulting in doublets.

The ³¹P NMR spectrum is particularly informative for organophosphorus compounds. For this compound, a single resonance would be expected, and its chemical shift would be characteristic of a pentavalent phosphinic acid. The multiplicity of this signal in a proton-coupled spectrum would provide information about the number of protons directly attached to or in close proximity to the phosphorus atom.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | Aromatic: 7.0-8.0, P-OH: variable | Multiplets, Broad singlet | J(H-H), J(P-H) |

| ¹³C | Aromatic: 120-140, C-I: ~95 | Singlets, Doublets | J(P-C) |

| ³¹P | 20-40 | Singlet (proton-decoupled) | - |

Note: The data in this table is predictive and based on typical values for similar compounds. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D NMR spectra and for determining the connectivity of atoms. For this compound, techniques such as COSY (Correlation Spectroscopy) would establish the proton-proton coupling networks within the phenyl and 4-iodophenyl rings. HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) experiments would correlate the proton signals with their directly attached carbon atoms, aiding in the assignment of the ¹³C spectrum. Furthermore, HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons, confirming the connectivity between the aromatic rings and the phosphorus atom. The stereochemistry around the chiral phosphorus center could be investigated using advanced NMR techniques, potentially involving chiral derivatizing agents or chiral solvating agents to induce diastereomeric differentiation observable in the NMR spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₂H₁₀IO₂P), the exact mass of the molecular ion would be expected at approximately 343.9463 g/mol . Current time information in Bangalore, IN. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecule with high accuracy.

The fragmentation pattern in the mass spectrum would provide valuable structural clues. Common fragmentation pathways for phosphinic acids include the loss of the hydroxyl group, the phenyl group, and the iodophenyl group. The presence of iodine would be readily identifiable from its characteristic isotopic pattern.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | ~345 | Protonated molecular ion |

| [M]⁺˙ | ~344 | Molecular ion |

| [M-OH]⁺ | ~327 | Loss of hydroxyl radical |

| [M-C₆H₅]⁺ | ~267 | Loss of phenyl radical |

| [M-C₆H₄I]⁺ | ~141 | Loss of iodophenyl radical |

| [C₆H₅P(O)OH]⁺˙ | ~142 | Phenylphosphinic acid fragment |

| [C₆H₄I]⁺ | ~203 | Iodophenyl cation |

Note: The data in this table is predictive and based on general fragmentation patterns. Actual experimental values may vary.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of key functional groups. For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3000-2500 cm⁻¹ corresponding to the O-H stretching of the phosphinic acid group, which is often involved in hydrogen bonding. A strong absorption around 1200 cm⁻¹ would be characteristic of the P=O stretching vibration. The P-O-H bending and P-C stretching vibrations would also be present. The aromatic C-H and C=C stretching vibrations would appear in their characteristic regions.

The Raman spectrum would also show these vibrations, often with different relative intensities. For instance, the symmetric vibrations of the aromatic rings are typically strong in the Raman spectrum.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3000-2500 | O-H stretch (broad, hydrogen-bonded) |

| ~3050 | Aromatic C-H stretch |

| ~1600, ~1480, ~1440 | Aromatic C=C stretch |

| ~1200 | P=O stretch |

| ~1000 | P-O-H bend |

| ~750, ~700 | Aromatic C-H bend |

| ~540 | C-I stretch |

Note: The data in this table is predictive and based on typical values for similar compounds. Actual experimental values may vary.

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

In the absence of a single crystal, powder X-ray diffraction (PXRD) can be used to obtain a characteristic fingerprint of the crystalline form of the compound. While not providing the same level of detail as single-crystal XRD, PXRD is invaluable for identifying the crystalline phase, assessing purity, and studying polymorphism.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of a compound. For this compound (C₁₂H₁₀IO₂P), the theoretical elemental composition can be calculated. Experimental determination of the percentages of carbon, hydrogen, and potentially other elements, and comparison with the calculated values, provides a crucial verification of the compound's purity and empirical formula.

Table 4: Calculated Elemental Composition of this compound (C₁₂H₁₀IO₂P)

| Element | Percentage (%) |

| Carbon (C) | 41.89 |

| Hydrogen (H) | 2.93 |

| Iodine (I) | 36.88 |

| Oxygen (O) | 9.30 |

| Phosphorus (P) | 9.00 |

Note: These are calculated theoretical values.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Remaining Challenges

While specific academic literature on (4-Iodophenyl)phenylphosphinic acid is limited, its true value lies in its potential as a versatile building block. The primary academic contribution of this compound is its bifunctional nature, possessing both a reactive iodine atom and a coordinating phosphinic acid group. This allows for a two-pronged approach in synthetic chemistry: leveraging the iodo-group for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, and utilizing the phosphinic acid for creating novel coordination complexes and materials.

The key challenge remains the lack of extensive research and characterization of this specific molecule. A thorough investigation into its synthesis, purification, and fundamental reactivity is paramount. Furthermore, understanding the interplay between the electronic effects of the iodo-substituent and the coordinating ability of the phosphinic acid group is a significant hurdle that needs to be addressed.

| Property | Value/Description | Significance |

| CAS Number | 54185-74-9 | Unique identifier for the compound. |

| Molecular Formula | C12H10IO2P | Indicates the elemental composition. |

| Molecular Weight | 344.08 g/mol | Important for stoichiometric calculations. |

| Appearance | White to off-white solid (predicted) | Basic physical property. |

| Solubility | Soluble in polar organic solvents (predicted) | Important for reaction and purification conditions. |

| This table presents basic identification and predicted physical properties of this compound. |

Unexplored Reactivity and Synthetic Pathways

The reactivity of this compound is largely uncharted territory. The presence of the iodine atom on the phenyl ring opens up a plethora of possibilities for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the facile introduction of various organic moieties at the para-position of the phenyl ring, leading to a diverse library of novel phosphinic acid derivatives.

The development of efficient and scalable synthetic routes to this compound itself is a crucial first step. A potential synthetic approach could involve the reaction of a Grignard reagent derived from 4-iodoaniline (B139537) with phenylphosphonic dichloride, followed by controlled hydrolysis. Another avenue to explore is the direct iodination of phenylphosphinic acid, although this may present challenges with regioselectivity.

| Reaction Type | Potential Reactant | Potential Product | Significance |

| Suzuki Coupling | Arylboronic acids | Biphenyl-substituted phenylphosphinic acids | Synthesis of extended π-systems and potential ligands. |

| Heck Coupling | Alkenes | Alkenyl-substituted phenylphosphinic acids | Introduction of vinylic functionality for further modification. |

| Sonogashira Coupling | Terminal alkynes | Alkynyl-substituted phenylphosphinic acids | Creation of rigid, linear structures for materials science. |

| Buchwald-Hartwig Amination | Amines | Amino-substituted phenylphosphinic acids | Synthesis of potentially biologically active compounds. |

| This table outlines potential and unexplored cross-coupling reactions involving this compound. |

Potential for Novel Coordination Complexes and Supramolecular Materials

The phosphinic acid moiety of this compound is an excellent ligand for a variety of metal ions. The formation of coordination complexes with transition metals could lead to new catalysts, magnetic materials, or luminescent probes. The nature of the coordination would be influenced by the steric and electronic properties of the bulky (4-iodophenyl)phenyl groups.

Furthermore, the presence of both a hydrogen bond donor (P-OH) and acceptor (P=O), along with the potential for halogen bonding from the iodine atom, makes this molecule an ideal candidate for the construction of intricate supramolecular assemblies. nih.gov These self-assembled structures could form one-, two-, or three-dimensional networks with potential applications in gas storage, separation, and sensing. The interplay of hydrogen and halogen bonding could lead to novel and robust supramolecular synthons. acs.org

Emerging Roles in Advanced Catalytic Processes

Diarylphosphinic acids and their derivatives have shown promise as ligands in catalysis. nih.gov this compound, and the novel derivatives accessible from it, could serve as ligands in a range of catalytic transformations. For instance, coordination complexes of this ligand with metals like palladium, rhodium, or ruthenium could be investigated for their efficacy in cross-coupling reactions, hydrogenations, or oxidations. The electronic tuning of the ligand by modifying the substituent at the iodo-position could allow for the fine-tuning of the catalyst's activity and selectivity.

Outlook on Interdisciplinary Research Avenues

The unique combination of a heavy atom (iodine) and a phosphinic acid group suggests several exciting interdisciplinary research avenues. The presence of iodine makes this compound a potential candidate for applications in medicinal chemistry, particularly in the development of radiopharmaceuticals for imaging or therapy, by replacing the stable iodine with a radioactive isotope like ¹²³I or ¹³¹I.